N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride
Description
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride is a synthetic organic compound featuring a pyrazine-2-carboxamide core linked to an azepan-4-yl group (a seven-membered saturated ring containing one nitrogen atom). The dihydrochloride salt form enhances its water solubility, a common strategy for improving bioavailability in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-9-7-15-11(8-14-9)12(17)16-10-3-2-5-13-6-4-10;;/h7-8,10,13H,2-6H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANCGGURHACMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-Methyl-2-pyrazinecarboxylic acid and azepan-4-ylamine.
Reaction Conditions: The carboxylic acid group of 5-Methyl-2-pyrazinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated carboxylic acid reacts with azepan-4-ylamine to form the amide bond, resulting in the formation of 5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amide to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques such as large-scale crystallization and distillation are employed.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-pyrazinecarboxylic acid.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations :
- Ring Systems: The azepan ring (7-membered) in the target compound contrasts with piperidine (6-membered, ), pyridine (6-membered, ), and pyrimidine (6-membered, ).
- Substituents : The 5-methylpyrazine group in the target compound is less electron-withdrawing compared to trifluoromethyl (berotralstat, ) or chloro groups (e.g., 478039-51-9, ), which could influence lipophilicity and metabolic stability.
- Salt Forms : Dihydrochloride salts (target compound, berotralstat, azoamidines) improve aqueous solubility, critical for oral bioavailability or industrial applications .
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit pH-dependent solubility, with improved dissolution at acidic pH (e.g., berotralstat solubility at pH ≤ 4 ).
- Stability : The methyl group on pyrazine may reduce oxidative degradation compared to electron-deficient substituents like trifluoromethyl .
Biological Activity
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a pyrazine ring, which is known for its biological relevance, particularly in drug development. The azepane moiety may contribute to its pharmacokinetic properties, enhancing solubility and bioavailability.
Anticoagulant Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticoagulant properties. For instance, a series of acylated 1,2,4-triazol-5-amines were tested for their inhibitory effects on serine proteases involved in coagulation pathways. These compounds demonstrated varying degrees of inhibition against thrombin and FXIIa, suggesting that modifications in the amide structure can enhance biological activity. The introduction of heteroatoms into the aromatic ring increased the potency of these inhibitors significantly .
| Compound | IC50 (FXIIa) | IC50 (Thrombin) |
|---|---|---|
| 5a | 0.6–1.6 μM | Not specified |
| 5e | 78 nM | >5 μM |
| 5f | 74 nM | >5 μM |
Anticancer Activity
The anticancer potential of pyrazine derivatives has been well-documented. For example, compounds similar to N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide have shown promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies using MTT assays revealed that these compounds induced apoptosis through caspase activation and modulation of key signaling pathways like NF-κB and p53 .
Case Study:
A specific derivative was tested at concentrations of 0.25 µM and 0.5 µM against cancer cell lines, resulting in significant cytotoxicity compared to standard chemotherapeutics like cisplatin.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of serine proteases involved in coagulation.
- Apoptosis Induction : By activating caspases, it promotes programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It influences critical pathways associated with cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride in laboratory settings?
- Methodological Guidance : Adhere to hazard codes (e.g., H300, H310, H330 for acute toxicity) and precautionary measures (P201, P210, P304+P340 for handling, storage, and emergency response) outlined in safety data sheets for structurally similar compounds like N-(4-Aminocyclohexyl)pyrazine-2-carboxamide hydrochloride. Use fume hoods, gloves, and eye protection, and ensure proper ventilation to mitigate inhalation risks .
Q. What synthetic routes are reported for preparing pyrazine-carboxamide derivatives, and what are their critical optimization parameters?
- Methodological Guidance : For pyrazine-carboxamide analogs, multi-step synthesis involving condensation reactions (e.g., coupling of pyrazine-2-carboxylic acid derivatives with amines) is common. Key parameters include reaction temperature (e.g., 0–5°C for nitro group reduction), solvent choice (e.g., DMF for polar intermediates), and purification via recrystallization or column chromatography. Evidence from 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride synthesis highlights the importance of pH control during dihydrochloride salt formation .
Q. How should researchers design stability studies under varying environmental conditions (pH, temperature) for this compound?
- Methodological Guidance : Conduct accelerated stability testing by exposing the compound to extremes (e.g., 40°C/75% RH for thermal stability, pH 1–13 for acid/base degradation). Monitor decomposition via HPLC or LC-MS, referencing protocols for 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, where environmental factors like pH and temperature significantly altered reactivity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of This compound with target receptors?
- Methodological Guidance : Employ molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to simulate interactions with receptor active sites. Studies on (E)-N’-(2,4-dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide demonstrate how docking scores and electrostatic potential maps correlate with experimental bioactivity . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Guidance : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding, as applied to N-(4-chloro-2-hydroxyphenyl)-5-(alkylamino)pyrazine-2-carboxamide derivatives .
- Elemental analysis (CHNS) to verify stoichiometry (deviation <0.4% from theoretical values).
- X-ray crystallography for absolute configuration determination, following methods in N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide structure reports .
Q. What strategies resolve discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Guidance :
- Cross-model validation : Compare IC₅₀ values in cell-based assays (e.g., mycobacterial growth inhibition ) with pharmacokinetic profiles in rodent models.
- Metabolite profiling : Identify active metabolites via LC-MS/MS to explain enhanced or reduced activity in vivo.
- Receptor isoform specificity : Test against isoform-specific mutants, as seen in studies on 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, where trifluoromethyl groups influenced selectivity .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported for pyrazine-carboxamide dihydrochlorides?
- Methodological Guidance :
- Parameter optimization : Systematically vary reaction time, catalyst loading (e.g., EDCI/HOBt for amide coupling), and workup procedures (e.g., aqueous vs. organic phase extraction).
- Byproduct analysis : Use TLC or GC-MS to identify side products (e.g., unreacted starting materials or hydrolysis byproducts).
- Batch-to-batch consistency : Implement quality control thresholds (e.g., ≥95% purity by HPLC) and document deviations, as done in trans N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-il]-ethyl}-cyclohexylamine dihydrochloride synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
